2-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
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Overview
Description
2-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method starts with the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the condensation of the pyrazole derivative with 2-aminopyridine under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with unique optical properties.
Mechanism of Action
The mechanism of action of 2-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different fusion pattern of the pyrazole and pyrimidine rings but exhibit similar biological activities.
Uniqueness
2-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-ethyl-3-(4-fluorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4/c1-2-15-18(13-6-8-14(20)9-7-13)19-22-12-10-17(24(19)23-15)16-5-3-4-11-21-16/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGCDTTVUSTFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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